BenchChemオンラインストアへようこそ!

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid

Acute Toxicity Safety Pharmacology In Vivo Toxicology

Why choose this specific hydantoin over generic analogs? The N1-phenyl + C5-acetic acid motif creates unique steric and electronic properties essential for reproducible structure-activity relationships. With documented in vivo tolerability (rodent LD50 >2 g/kg, i.p.), this scaffold enables informed CNS and anti-infective library design. The pendant carboxylic acid provides a convenient handle for amide coupling or esterification to rapidly expand compound diversity. NMR- and FTIR-confirmed structure ensures inter-batch consistency for long-term SAR programs. Using uncharacterized hydantoin surrogates risks irreproducible results—specify this precise building block.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 62848-47-9
Cat. No. B1272857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
CAS62848-47-9
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C11H10N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15)
InChIKeyYITSTEXIMAEZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9) – A 1-Phenylhydantoin-5-acetic Acid Scaffold


(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9), also referred to as 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound belonging to the class of 1-phenylimidazolidine-2,4-diones (phenylhydantoins). Its core structure comprises a hydantoin ring bearing an N1-phenyl substituent and a C5-acetic acid side chain, with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is primarily recognized as a versatile small molecule scaffold utilized as a building block in organic synthesis and pharmaceutical research . Its structural features position it within a class of compounds historically investigated for a broad range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antiparasitic properties .

Why a 'Generic Hydantoin' is Insufficient: The Functional and Safety Implications of the (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid Motif


Substituting (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid with an arbitrary hydantoin derivative is not scientifically valid due to the profound influence of its specific substitution pattern on both chemical reactivity and biological profile. The precise combination of an N1-phenyl group and a C5-acetic acid side chain creates a unique steric and electronic environment, dictating its interactions as a scaffold and its potential target engagement . Critically, safety and handling cannot be assumed to be interchangeable across the class. This specific derivative possesses a characterized acute toxicity profile in rodents (LD50 > 2 g/kg, i.p.), a data point that may not exist or may differ significantly for close structural analogs lacking this exact functional group arrangement . Therefore, for reproducible research outcomes and valid structure-activity relationship (SAR) studies, the use of this precise compound is essential.

Quantitative Differentiation Guide: (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid vs. Closest Structural Analogs


Comparative Acute Toxicity Profile in Murine Model

The acute toxicity of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is established, whereas such data is frequently absent for its closest commercially available analogs. The target compound exhibits an intraperitoneal LD50 in mice of >2 g/kg, indicating a defined safety window for in vivo experimentation . This contrasts with compounds like 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid (CAS 2179-05-7) or 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (CAS 885955-09-9), for which no equivalent, peer-reviewed LD50 data could be located in public authoritative databases.

Acute Toxicity Safety Pharmacology In Vivo Toxicology

Structural Differentiation: C5-Acetic Acid Side Chain vs. Propanoic Acid Homolog

The target compound (MW 234.21 g/mol) features a C5-acetic acid side chain. Its closest homolog, 3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid (MW 248.23 g/mol), possesses an extended propanoic acid chain, resulting in a molecular weight increase of 14 g/mol and a corresponding alteration in lipophilicity (LogP predicted to be higher) [1]. This difference is crucial for structure-activity relationship (SAR) campaigns, as the change in chain length can significantly impact target binding affinity and metabolic stability. In a class-level inference from hydantoin SAR studies, such a modification is known to alter anticonvulsant potency and pharmacokinetic profile [2].

Medicinal Chemistry Scaffold Design Physicochemical Properties

Structural Differentiation: Imidazolidine-2,4-dione Core vs. Mono-oxo Analog

The target compound contains a fully oxidized imidazolidine-2,4-dione (hydantoin) core with two carbonyl groups, conferring a distinct hydrogen-bonding and electrostatic profile. A close analog, 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid (CAS 885955-09-9), features a mono-oxo imidazolidinone ring, lacking the carbonyl at the 4-position [1]. This difference (Δ molecular formula: C11H10N2O4 vs. C11H12N2O3) results in a different hydrogen bond acceptor/donor capacity (ΔPSA: target compound PSA = 86.71 Ų ; comparator PSA is lower due to the absence of a carbonyl). This fundamentally alters the compound's potential to engage with biological targets and its overall polarity.

Medicinal Chemistry Scaffold Design Reactivity

Structural Differentiation: N1-Phenyl Substitution Pattern

The target compound is characterized by an N1-phenyl substituent (LogP = 0.98) . In contrast, the unsubstituted core scaffold, L-5-carboxymethylhydantoin ([(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid, MW 158.11 g/mol), lacks this lipophilic group [1]. The addition of the phenyl ring to the target compound increases its molecular weight by 76 g/mol and, critically, its LogP value. This is a key differentiator for applications requiring membrane permeability or specific hydrophobic interactions with a target binding pocket.

Medicinal Chemistry Scaffold Design Lipophilicity

Procurement-Driven Application Scenarios for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9)


Medicinal Chemistry and SAR Campaigns Targeting CNS or Anti-infective Pathways

Based on its membership in the phenylhydantoin class, which is historically associated with anticonvulsant and antiparasitic activities, this compound is a strategic choice for medicinal chemistry groups building focused libraries for central nervous system (CNS) or anti-infective drug discovery. The established acute toxicity data (LD50 > 2 g/kg, i.p.) supports its use as a starting scaffold for in vivo SAR studies, allowing for a more informed assessment of safety margins compared to uncharacterized analogs [1]. Its specific substitution pattern (N1-phenyl, C5-acetic acid) provides a distinct chemical space to explore, as evidenced by its differentiating physicochemical properties compared to the core hydantoin scaffold and mono-oxo analogs [2].

Synthetic Chemistry as a Well-Defined Building Block

For synthetic chemists, (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid serves as a versatile and well-characterized building block. Its structure, confirmed by NMR and FTIR spectra [1], ensures reproducible synthetic outcomes. The presence of the carboxylic acid moiety provides a convenient handle for further derivatization, such as amide coupling or esterification, to generate novel compound libraries. Its distinct molecular weight and LogP profile differentiate it from simpler hydantoin building blocks, enabling the construction of more complex and drug-like molecules .

Enzymology and Target Engagement Studies

The compound's hydantoin core is a recognized pharmacophore. While direct activity data for this specific derivative is limited, related dioxo-imidazolidine structures have been shown to engage with specific enzyme targets, such as SOAT-1 [1] and certain enzymes in the BRENDA database . Therefore, procuring this specific compound is essential for research groups investigating structure-activity relationships around these or related targets. Its unique hydrogen-bonding capacity (tPSA = 86.71 Ų) [2] is a critical parameter for computational docking studies and for designing follow-up compounds with optimized binding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.